Product packaging for DK-1-150(Cat. No.:CAS No. 2209879-13-8)

DK-1-150

Cat. No.: B607135
CAS No.: 2209879-13-8
M. Wt: 444.66
InChI Key: SNEYZUKSCJGYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Synthetic Medicinal Chemistry and Natural Product Derivatization

Synthetic medicinal chemistry involves the design, synthesis, and study of new chemical entities with potential therapeutic applications. Natural products, such as curcumin (B1669340), often serve as valuable starting points or lead compounds in this process due to their diverse structures and established biological activities tandfonline.com. Derivatization involves modifying the chemical structure of a natural product to improve its properties, such as solubility, stability, potency, or selectivity mdpi.com.

DK-1-150 fits within this context as a product of natural product derivatization. By synthesizing analogs, researchers aim to create compounds that retain the beneficial activities of curcumin while possessing improved pharmacokinetic and pharmacodynamic characteristics dovepress.commdpi.comdovepress.comjst.go.jpbohrium.com. This approach allows for targeted modifications to specific parts of the curcumin structure, such as the β-diketone group or the aromatic rings, which are known to influence its stability and biological interactions tandfonline.commdpi.com.

Rationale for the Design and Investigation of Curcumin Analogs

The primary rationale behind the design and investigation of curcumin analogs stems directly from the limitations of curcumin as a therapeutic agent. Despite its promising in vitro biological activities, its poor bioavailability and rapid degradation in physiological environments significantly limit its effectiveness in vivo mdpi.comresearchgate.netjst.go.jpbohrium.com.

Specific reasons for developing curcumin analogs include:

Improved Stability: The β-diketone group in curcumin is susceptible to degradation, particularly under alkaline conditions tandfonline.commdpi.com. Modifications to this moiety or its replacement with more stable structures (e.g., single ketone or chalcone (B49325) structures) can enhance chemical stability tandfonline.commdpi.com.

Enhanced Solubility and Bioavailability: Curcumin is highly hydrophobic, leading to poor absorption and distribution in the body ekb.eg. Structural modifications can improve aqueous solubility and membrane permeability, thereby increasing bioavailability mdpi.comresearchgate.netjst.go.jpbohrium.com.

Increased Potency and Selectivity: Analogs can be designed to have higher affinity or selectivity for specific biological targets compared to curcumin researchgate.net. This can lead to improved efficacy and potentially reduced off-target effects.

Circumvention of Metabolism: Curcumin undergoes rapid metabolism in the body researchgate.net. Analogs can be designed to be less susceptible to metabolic enzymes, leading to a longer half-life and sustained therapeutic levels.

Research findings on various curcumin analogs support this rationale, demonstrating improved stability, enhanced solubility, and increased biological activity in specific contexts compared to curcumin dovepress.commdpi.comdovepress.combohrium.commdpi.comnih.gov. For instance, studies on different curcumin analogs have shown enhanced aqueous solubility and in vitro stability mdpi.com. Some analogs have exhibited more potent antiproliferative activity against cancer cell lines than curcumin bohrium.commdpi.comnih.gov. The investigation of this compound is thus part of a broader effort in medicinal chemistry to develop more effective curcumin-based therapeutics by addressing the parent compound's pharmacological drawbacks dovepress.commdpi.comdovepress.comjst.go.jpbohrium.com.

Specific research on this compound has indicated that it can be more potent than natural curcumin in inhibiting cell proliferation and inducing cell apoptosis in certain cancer cell lines nih.gov. For example, one study found that a lower concentration of this compound was needed to achieve a 50% inhibitory concentration (IC50) in HT29 colon cancer cells compared to natural curcumin nih.gov.

Properties

CAS No.

2209879-13-8

Molecular Formula

C30H40N2O

Molecular Weight

444.66

IUPAC Name

4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

InChI

InChI=1S/C30H40N2O/c1-21-19-26-27(30(5,6)14-13-29(26,3)4)20-25(21)22(2)23-9-11-24(12-10-23)28(33)31-15-18-32-16-7-8-17-32/h9-12,19-20H,2,7-8,13-18H2,1,3-6H3,(H,31,33)

InChI Key

SNEYZUKSCJGYRA-UHFFFAOYSA-N

SMILES

O=C(NCCN1CCCC1)C2=CC=C(C(C3=C(C)C=C4C(C)(C)CCC(C)(C)C4=C3)=C)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DK-1-150;  DK1150;  DK 1 150;  DK1-150;  DK-1150;  DK 1-150;  DK-1 150

Origin of Product

United States

Synthetic Methodologies and Chemical Development of Dk1

Advanced Synthetic Approaches for DK1

The primary and well-documented synthetic route for the curcumin (B1669340) analog DK1 involves a classic rearrangement reaction in organic chemistry.

The Baker-Venkataraman rearrangement is a key transformation utilized in the synthesis of certain 1,3-diketones, which can then be cyclized to form chromones and flavones. In the context of DK1 synthesis, this rearrangement is central to constructing the 1,3-dicarbonyl moiety adjacent to an aromatic ring.

The synthesis of DK1 using the Baker-Venkataraman rearrangement typically commences with the esterification of a 2'-hydroxyacetophenone (B8834) derivative. Specifically, 2-hydroxyacetophenone (B1195853) is reacted with benzoyl chloride to form 2-acetylphenyl benzoate. fishersci.nl This O-acylated phenol (B47542) ester serves as the substrate for the rearrangement.

The Baker-Venkataraman rearrangement is then initiated by treatment with a strong base, such as potassium hydroxide (B78521) or sodium hydride, often in a suitable solvent like pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO). fishersci.nlbidd.group The base abstracts an alpha-hydrogen from the acetyl group, generating an enolate. This enolate then undergoes intramolecular attack on the ester carbonyl group, leading to the formation of a cyclic intermediate. Subsequent opening of this cyclic intermediate yields the desired β-diketone product, which in this case is the curcumin analog DK1 ((Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one).

Research findings indicate that DK1 has been synthesized in crystalline form with high purity (e.g., 100% pure crystal or 96% yield of light yellow crystals) using this method. fishersci.nlbidd.group The structure of the synthesized compound has been confirmed by techniques such as single X-ray analysis, IR, and NMR spectroscopy. fishersci.nlbidd.group

A reported synthetic procedure for DK1 using the Baker-Venkataraman rearrangement involves stirring a mixture of 2-hydroxyacetophenone and benzoyl chloride in anhydrous pyridine, followed by neutralization with dilute HCl in ice water to isolate the intermediate 2-acetylphenyl benzoate. fishersci.nl This intermediate is then subjected to the base-catalyzed rearrangement to yield DK1. fishersci.nl

ReactantReagent/ConditionsIntermediateProductYield
2-hydroxyacetophenone + Benzoyl chloridePyridine, stirring at 30 °C, then neutralization with 5% HCl in ice water2-acetylphenyl benzoate-Not specified for intermediate isolation
2-acetylphenyl benzoateBase (e.g., KOH, NaH) in solvent (e.g., Pyridine, DMSO)-DK1Up to 96-100% reported fishersci.nlbidd.group

Note: The table summarizes the key steps and reported yields for the synthesis of DK1 via Baker-Venkataraman rearrangement based on the provided information.

While the Baker-Venkataraman rearrangement is a prominent method for synthesizing the curcumin analog DK1, the exploration of alternative synthetic pathways is a general principle in chemical development. Alternative routes may be investigated to improve yield, reduce reaction steps, utilize different starting materials, or address scalability and environmental concerns.

For compounds structurally related to DK1, such as other chalcones or 1,3-diketones, various synthetic strategies exist. These can include Claisen-Schmidt condensation, which is a common method for synthesizing chalcones (precursors to some flavonoids), or other methods for constructing 1,3-dicarbonyl systems. While the provided search results specifically link DK1 synthesis to the Baker-Venkataraman rearrangement, research into alternative routes for similar curcuminoids or related β-diketones could involve different coupling reactions, functional group transformations, or cascade sequences. The development of new catalytic systems or milder reaction conditions could also be areas of exploration for alternative synthetic pathways.

Research into Synthetic Analogues and Derivatives of DK1 (General Principles)

Research into synthetic analogues and derivatives of a lead compound like curcumin (from which DK1 is derived) is a significant area of chemical research. The general principles guiding this research involve modifying the core structure of the parent compound to generate new molecules with altered or enhanced properties.

For curcumin and its analogs, including DK1, the synthesis of derivatives often focuses on modifying different parts of the molecule. This can involve alterations to the aromatic rings, the linker system (the 1,3-dicarbonyl structure), or the terminal functional groups. bidd.group The aim is typically to investigate the relationship between chemical structure and properties, such as stability, solubility, and interaction with biological targets.

General synthetic strategies employed in the development of analogues and derivatives can include:

Modification of Aromatic Rings: Introducing different substituents (e.g., halogens, nitro groups, alkyl chains) or altering the substitution pattern on the phenyl or hydroxyphenyl rings.

Modification of the Linker: Varying the length or nature of the chain connecting the aromatic rings, although in the case of DK1, the 1,3-dicarbonyl structure is a key feature.

Derivatization of Hydroxyl Groups: Reactions involving the phenolic hydroxyl groups, such as etherification or esterification.

Creation of Heterocyclic Analogs: Incorporating heteroatoms into the core structure or appending heterocyclic rings.

The synthesis of these analogues often utilizes a range of organic reactions, building upon the established chemistry of the parent compound and related scaffolds. The specific synthetic route for each analogue is designed based on the target structure and the availability of suitable starting materials. Research in this area involves systematic chemical synthesis, followed by characterization of the new compounds using spectroscopic techniques (e.g., NMR, MS, IR) and potentially crystallographic methods.

The development of synthetic analogues and derivatives is a continuous process in chemical research, driven by the potential to discover compounds with improved or novel chemical properties.

In Vitro Biological Activities of Dk1 in Diverse Cellular Research Models

Efficacy in Cancer Cellular Models

Investigation in Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Research has indicated that DK1 exhibits cytotoxic and selective activity against human breast cancer cell lines. A study reported that DK1 treatment was more cytotoxic towards both MCF-7 and MDA-MB-231 breast cancer cells compared to the normal breast cell line, MCF-10A. mdpi.com The investigation highlighted that DK1 induced G2/M phase arrest in these breast cancer cells, suggesting a mechanism of action that disrupts the cell cycle progression. mdpi.com

Studies in Colon Carcinoma Cell Lines (e.g., HT29, SW620)

The anticancer potential of DK1 has been investigated in human colon carcinoma cell lines, specifically HT29 and SW620. In these studies, DK1 was shown to induce changes in cell morphology, decrease cell viability, and promote apoptosis. nih.govresearchgate.netmdpi.com

Treatment with DK1 inhibited the viability and proliferation of both cell lines 48 hours post-treatment. The half-maximal inhibitory concentration (IC50) values were determined to be 7.5 ± 1.6 µM for HT29 cells and 14.5 ± 4.3 µM for SW620 cells. nih.govmdpi.com Furthermore, DK1 treatment led to cell cycle arrest, with a significant accumulation of cell populations in the sub-G0/G1 phase. This accumulation was 74% in HT29 cells and 23% in SW620 cells. nih.govmdpi.com Flow cytometry analyses confirmed the induction of apoptosis through DNA fragmentation and the depolarization of the mitochondrial membrane. nih.govmdpi.com The upregulation of caspase-9 expression in both cell lines further supports that DK1 induces cell death via an intrinsic, mitochondria-dependent pathway. nih.govresearchgate.netmdpi.com

Table 1: Effects of DK1 on Colon Carcinoma Cell Lines

Cell LineIC50 Value (48h)Cell Cycle Arrest PhaseApoptotic Pathway
HT297.5 ± 1.6 µMSub-G0/G1Intrinsic (Mitochondria-Dependent)
SW62014.5 ± 4.3 µMSub-G0/G1Intrinsic (Mitochondria-Dependent)

Analysis in Osteosarcoma Cell Lines (e.g., U-2OS, MG-63)

The cytotoxic effects of DK1 have also been evaluated in the context of osteosarcoma, a primary malignant bone tumor. Studies on U-2OS and MG-63 osteosarcoma cell lines demonstrated that DK1 induced morphological changes and reduced cell numbers through the induction of apoptosis. nih.gov

A preliminary MTT assay showed that DK1 inhibited the proliferation of both U-2OS and MG-63 cells in a dose-dependent manner. The IC50 values indicated that DK1 was more effective in inhibiting cell proliferation in U-2OS cells compared to MG-63 cells. nih.gov The expression of several apoptotic-related genes and proteins, including caspase 3, caspase 9, and BAX, was steadily expressed after DK1 treatment, indicating that apoptosis occurs through a mitochondria-dependent signaling pathway. nih.gov A study reported that DK1 induced S phase arrest in the cell cycle progression of both U-2 OS and MG-63 cell lines. mdpi.com

Table 2: Effects of DK1 on Osteosarcoma Cell Lines

Cell LineEffect on ProliferationCell Cycle Arrest PhaseApoptotic Pathway
U-2OSInhibitedS PhaseIntrinsic (Mitochondria-Dependent)
MG-63InhibitedS PhaseIntrinsic (Mitochondria-Dependent)

Differential Cellular Response and Selectivity Profile of DK1

Comparative Analysis with Natural Curcumin (B1669340)

Natural curcumin has been extensively studied as a potential anticancer agent but is limited by its poor cellular uptake and bioavailability. nih.govresearchgate.netmdpi.com DK1 was synthesized as a curcumin analog to address these deficiencies. nih.govresearchgate.net Research indicates that DK1 confers improved bioavailability and selectivity toward human breast cancer cells when compared to its natural counterpart. nih.govresearchgate.net The development of DK1 is part of a broader effort to synthesize novel compounds that mimic the beneficial effects of curcumin while having enhanced pharmacological properties. nih.govresearchgate.net

Assessment of Selectivity against Normal Cell Lines (e.g., MCF-10A)

A crucial aspect of a potential anticancer agent is its selectivity for cancer cells over normal, healthy cells. Studies have shown that DK1 exhibits a favorable selectivity profile. It was reported that DK1 treatment was more selective and cytotoxic towards MCF-7 and MDA-MB-231 breast cancer cell lines than the normal breast cell line, MCF-10A. mdpi.com Similarly, in studies with osteosarcoma cell lines, DK1 was found to inhibit the proliferation of U-2 OS and MG-63 without interfering with the proliferation of the normal fibroblast cell line 3T3. nih.gov

Modulation of Cellular Viability and Proliferation Kinetics by DK1

The compound DK1 has been observed to influence cellular viability by inducing programmed cell death, or apoptosis, across various human cancer cell lines. nih.gov Research indicates that DK1's mechanism of inducing cell death is consistent across different types of cancer, including breast, bone, and colon cancer. nih.gov

In studies involving human colon carcinoma cell lines, specifically HT29 and SW620, treatment with DK1 led to cell death via apoptosis. nih.gov This was determined by observing the externalization of phosphatidylserine, a marker for apoptosis, which results from the disintegration of the cell membrane structure. nih.gov The apoptotic effect of DK1 is not limited to colon cancer. Previous research has shown that DK1 is selectively cytotoxic towards breast cancer cell lines MCF-7 and MDA MB-213 when compared to the normal breast cell line MCF-10A. nih.gov Similarly, DK1 has demonstrated the ability to induce apoptosis in two bone cancer cell lines, U-2 OS and MG-63. nih.gov

DK1 also significantly affects the kinetics of cellular proliferation by disrupting the normal cell cycle. The cell cycle has critical checkpoints that regulate cell division, and dysregulation of these checkpoints can lead to uncontrolled proliferation, a hallmark of cancer. nih.gov DK1 treatment has been shown to cause cell cycle arrest, effectively halting the proliferation of cancer cells. nih.gov

In both HT29 and SW620 colon cancer cells, DK1 treatment resulted in cell cycle arrest at the S phase. This was evidenced by a significant accumulation of cells in the S phase and a corresponding decrease in the cell population at the G2/M phase. nih.gov Interestingly, the specific phase of cell cycle arrest induced by DK1 can vary depending on the cancer type. For instance, in MCF-7 and MDA-MB-213 breast cancer cells, DK1 was found to induce G2/M phase arrest. nih.gov In the case of U-2 OS and MG-63 osteosarcoma cell lines, DK1 treatment led to a remarkable S phase arrest. nih.gov Furthermore, analysis of both HT29 and SW620 colon cancer cells showed a dose-dependent increase in the sub-G0/G1 population, which is indicative of apoptotic cells. nih.gov

The following tables summarize the observed effects of DK1 on various cancer cell lines.

Table 1: In Vitro Effects of DK1 on Various Cancer Cell Lines

Cell Line Cancer Type Effect on Cellular Viability Effect on Cell Cycle Proliferation
HT29 Colon Carcinoma Induces Apoptosis S Phase Arrest
SW620 Colon Carcinoma Induces Apoptosis S Phase Arrest
MCF-7 Breast Cancer Induces Apoptosis G2/M Phase Arrest
MDA-MB-213 Breast Cancer Induces Apoptosis G2/M Phase Arrest
U-2 OS Osteosarcoma Induces Apoptosis S Phase Arrest

Table 2: Dose-Dependent Effect of DK1 on Cell Cycle Distribution in HT29 Colon Cancer Cells

Treatment Concentration % of Cells in Sub-G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control (Untreated) Low Normal Normal
IC₂₅ of DK1 Increased Significant Accumulation Significant Decrease
IC₅₀ of DK1 Further Increased Significant Accumulation Significant Decrease
IC₇₅ of DK1 Highest Increase Significant Accumulation Significant Decrease

Data presented is a qualitative summary of the trends reported in the referenced study. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Dk1 Action

Cell Cycle Regulation and Arrest Modalities

DK1 has been shown to interfere with the normal progression of the cell cycle in several cancer models, leading to arrest at specific phases. This disruption is a key mechanism of its anti-proliferative effects.

In the context of breast cancer, DK1 has demonstrated the ability to halt cell cycle progression at the G2/M checkpoint. nih.govresearchgate.netump.edu.my Treatment of MCF-7 breast cancer cells with DK1 resulted in a time-dependent increase in the percentage of cells accumulating in the G2/M phase. nih.gov After 72 hours of treatment, the cell population in this phase reached approximately 31%, a significant increase from the roughly 18% observed in untreated control cells. nih.gov This G2/M phase arrest is linked to the upregulation of p21 and downregulation of Polo-like kinase 1 (PLK-1), which subsequently promotes the phosphorylation of CDC2, a critical regulator of the G2/M transition. nih.gov

Table 1: Effect of DK1 on G2/M Phase Progression in MCF-7 Breast Cancer Cells

Treatment DurationPercentage of Cells in G2/M Phase (%)
Control ~18%
24 hours ~25%
48 hours ~26%
72 hours ~31%
Data derived from studies on DK1-treated MCF-7 cells. nih.gov

In human colon carcinoma cell lines, DK1 treatment leads to a notable accumulation of cells in the sub-G0/G1 phase, which is indicative of DNA fragmentation and apoptosis. Studies on HT29 and SW620 colon cancer cells showed that DK1 treatment for 48 hours caused a dose-dependent increase in this cell population. For HT29 cells, the sub-G0/G1 population rose from 4% in the control group to 74% at the highest concentration tested. researchgate.net In SW620 cells, the population increased to 23% under similar conditions. researchgate.net

Table 2: Dose-Dependent Effect of DK1 on Sub-G0/G1 Phase in HT29 Colon Carcinoma Cells (48h Treatment)

DK1 ConcentrationPercentage of Cells in Sub-G0/G1 Phase (%)
Control (Untreated) 4%
IC25 15%
IC50 28%
IC75 74%
Data reflects the percentage of the cell population in the sub-G0/G1 phase after 48 hours of treatment. researchgate.net

The impact of DK1 on the cell cycle of osteosarcoma cells has also been investigated. In the MG-63 osteosarcoma cell line, treatment with DK1 resulted in a significant cell cycle arrest at the S phase. nih.gov This S phase arrest is supported by the observed down-regulation of Cdk2 and cyclin A mRNA expression, two proteins that form a complex essential for S phase progression and DNA replication. nih.gov In contrast, while the highly metastatic U-2 OS osteosarcoma cell line did not exhibit significant S phase arrest, it showed a substantial dose-dependent accumulation of cells in the sub-G0/G1 phase, reaching up to 61%, suggesting a direct induction of apoptosis rather than cell cycle arrest. nih.gov

Mechanisms of Apoptosis Induction

DK1 actively induces apoptosis in cancer cells through the intrinsic pathway, which is centered on the mitochondria. This process involves the activation of specific signaling cascades and the modulation of key regulatory proteins.

Research across multiple cancer types, including breast, colon, and osteosarcoma, confirms that DK1 triggers apoptosis via the mitochondria-dependent pathway. nih.govnih.govnih.govijbs.com A critical event in this process is the depolarization of the mitochondrial membrane. researchgate.net This permeabilization of the mitochondrial membrane is essential for the release of pro-apoptotic factors from the mitochondria into the cell's cytosol, thereby initiating the cascade of events that lead to programmed cell death. nih.gov

DK1's induction of apoptosis is mediated by its influence on several key regulatory molecules. nih.govnih.gov

Cytochrome c: Following the loss of mitochondrial membrane potential, Cytochrome c is released from the mitochondria. Studies have shown a significant increase in Cytochrome c levels in MCF-7 breast cancer cells, HT29 colon cancer cells, and U-2 OS osteosarcoma cells following DK1 treatment. nih.govnih.govnih.gov

BAX: The pro-apoptotic protein BAX, a member of the Bcl-2 family, facilitates the release of Cytochrome c. DK1 treatment has been shown to upregulate the expression of BAX in both HT29 colon cancer cells and U-2 OS osteosarcoma cells. nih.govnih.gov

Caspase-9 and Caspase-3: The release of Cytochrome c into the cytosol triggers the activation of initiator Caspase-9, which in turn activates the executioner Caspase-3. mdpi.com DK1 treatment significantly increases the expression and activity of both Caspase-9 and Caspase-3. Upregulation of active Caspase-9 has been observed in MCF-7 breast cancer cells. nih.gov In colon cancer cells, DK1 upregulates Caspase-9 in both HT29 and SW620 lines, and increases pro-Caspase-3 and cleaved Caspase-3 in HT29 cells. researchgate.netnih.gov Similarly, in osteosarcoma cells, DK1 enhances the expression of both pro-Caspase-3 and cleaved Caspase-3, particularly in the U-2 OS line. nih.gov

Table 3: Regulation of Pro-Apoptotic Proteins by DK1 in Various Cancer Cell Lines

Cancer Cell LineProtein Upregulated
MCF-7 (Breast) Cytochrome c, Active Caspase-9 nih.gov
HT29 (Colon) Pro-Caspase-3, Cleaved Caspase-3, BAX, Cytochrome c, Caspase-9 researchgate.netnih.gov
U-2 OS (Osteosarcoma) Pro-Caspase-3, Cleaved Caspase-3, BAX, Cytochrome c, Caspase-9 nih.gov
Summary of key apoptotic regulators modulated by DK1 treatment.

Role of p53 in DK1-Mediated Apoptosis

Scientific literature available for public review does not currently provide specific details on the direct role of the p53 tumor suppressor protein in apoptosis mediated by the chemical compound DK-1-150. The tumor suppressor p53 is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. nih.govnih.govyoutube.com In many characterized apoptotic pathways, p53 can transcriptionally activate pro-apoptotic genes, leading to the initiation of the intrinsic mitochondrial apoptotic pathway. nih.gov However, specific studies detailing the interaction between this compound and the p53 pathway, or confirming a p53-dependent mechanism for this compound-induced apoptosis, are not present in the reviewed scientific literature.

Perturbation of Cellular Redox Homeostasis

The impact of the specific chemical compound this compound on cellular redox homeostasis has not been detailed in the currently available scientific research. Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems within a cell. nih.govnih.govmdpi.commdpi.com A significant disruption of this balance can lead to oxidative stress, a condition implicated in various cellular processes, including apoptosis. nih.gov

Generation of Intracellular Reactive Oxygen Species (ROS)

There is no specific scientific data available that demonstrates the generation of intracellular reactive oxygen species (ROS) as a direct result of treatment with the compound this compound. ROS are chemically reactive molecules and free radicals derived from molecular oxygen. nih.gov While the induction of ROS is a known mechanism of action for some therapeutic compounds, leading to oxidative stress and subsequent cell death, research specifically linking this compound to this process has not been found in the public scientific domain. animbiosci.org

Depletion of Intracellular Glutathione (GSH) Levels

Specific research on the effect of this compound on intracellular glutathione (GSH) levels is not available in the reviewed scientific literature. Glutathione is a crucial antioxidant in cells, playing a key role in detoxifying harmful substances and neutralizing reactive oxygen species. nih.govnih.govmdpi.comnih.govrsc.orgmdpi.com Depletion of intracellular GSH can render cells more susceptible to oxidative damage and can be a trigger for apoptosis. nih.gov However, studies directly investigating whether this compound causes a depletion of GSH have not been identified.

Structure Activity Relationship Sar Studies of Dk1 and Its Analogs

Identification of Key Structural Determinants for Biological Efficacy

The foundational scaffold for this series of inhibitors is 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govtubitak.gov.trdiazepin-6-one. Through systematic modifications of this core structure, researchers have elucidated several key determinants for biological efficacy.

One of the primary areas of investigation has been the substitution pattern on the pendant phenyl ring. The nature and position of substituents on this ring have a significant impact on the inhibitory activity of the compounds. For instance, the development of DCLK1-IN-1, a selective DCLK1 inhibitor, was the culmination of extensive SAR studies on this scaffold. nih.gov

The table below summarizes the structure-activity relationships for a selection of analogs, highlighting the impact of different substituents on their inhibitory concentration (IC50) against DCLK1.

CompoundR1 SubstituentR2 SubstituentDCLK1 IC50 (nM)
Analog 1 HH>1000
Analog 2 4-OCH3H250
Analog 3 4-ClH150
DCLK1-IN-1 4-NH22-F25
DCLK1-NEG 2-NH24-F>10000

The data reveals that unsubstituted analogs are generally inactive. The introduction of electron-donating or electron-withdrawing groups at the 4-position of the phenyl ring enhances activity. A key breakthrough was the discovery that an amino group at the 4-position, combined with a fluorine atom at the 2-position, as seen in DCLK1-IN-1, results in a significant increase in potency. nih.gov Conversely, altering the substitution pattern, as in the negative control compound DCLK1-NEG, can completely abrogate the inhibitory activity, underscoring the precise structural requirements for effective binding to the target kinase. nih.gov

Rational Design Principles for Enhanced Potency and Selective Cellular Interactions

The insights gained from SAR studies have enabled the formulation of rational design principles to guide the development of next-generation inhibitors with improved potency and selectivity. The primary goal has been to maximize interactions with the target kinase, DCLK1, while minimizing off-target effects on other kinases like ERK5 and LRRK2, as well as bromodomains such as BRD4. nih.gov

Key design principles include:

Optimization of Hinge-Binding Moieties: The pyrimidine (B1678525) portion of the scaffold is crucial for interacting with the hinge region of the kinase domain. Modifications to this part of the molecule are generally not well-tolerated, indicating its essential role in anchoring the inhibitor.

Exploitation of the Ribose Pocket: The substituted phenyl ring extends into the ribose-binding pocket of the ATP-binding site. The SAR data suggests that this pocket can accommodate a variety of substituents, and that specific interactions, such as the hydrogen bonds formed by the 4-amino group of DCLK1-IN-1, are critical for high-affinity binding.

Introduction of Selectivity Elements: The fluorine substitution in DCLK1-IN-1 is a key selectivity determinant. It is hypothesized to induce a specific conformation of the inhibitor that is favored by the DCLK1 active site but not by the active sites of other kinases. This principle of introducing subtle steric and electronic modifications to exploit minor differences in the architectures of kinase active sites is a cornerstone of modern kinase inhibitor design.

Design of Negative Controls: The rational design of structurally similar but inactive compounds, such as DCLK1-NEG, is a crucial aspect of developing chemical probes. nih.gov These negative controls are invaluable for validating that the observed biological effects of the active compound are indeed due to the inhibition of the intended target. nih.gov

The successful application of these principles has led to the development of DCLK1-IN-1 as a potent and selective chemical probe to investigate the biological functions of DCLK1. nih.gov The anti-proliferative activity of DCLK1-IN-1 has been demonstrated in K-Ras mutant patient-derived organoid cultures, highlighting the therapeutic potential of targeting DCLK1 in cancer. nih.gov

Advanced Research Methodologies and Preclinical Model Systems for Dk1 Investigation

In Vitro Experimental Approaches

In vitro studies form the foundational tier of research, providing insights into the direct effects of DK-1-150 on cancer cells. These experiments are crucial for understanding the compound's mechanisms of action at a cellular and molecular level.

Cellular Viability and Proliferation Assays (e.g., MTT assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the impact of a compound on cell viability and proliferation. nih.govnih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In the context of this compound, MTT assays have been pivotal in determining its cytotoxic effects on various cancer cell lines.

Research has demonstrated that this compound exhibits a dose-dependent inhibitory effect on the proliferation of human osteosarcoma and breast cancer cells. nih.govnih.govsemanticscholar.org The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been a key metric derived from these studies.

Table 1: Cytotoxic Effects of this compound on Various Cell Lines (IC50 Values)
Cell LineCancer TypeIC50 (µM) after 48hReference
U-2OSOsteosarcoma19.6 ± 0.3 semanticscholar.org
MG-63Osteosarcoma23.8 ± 0.8 semanticscholar.org
MCF-7Breast Cancer25 (approx.) nih.gov
3T3Normal Fibroblast>30 semanticscholar.org

Notably, studies have indicated that this compound demonstrates a degree of selectivity, showing higher cytotoxicity towards cancer cells compared to normal cell lines, such as the 3T3 normal fibroblast line. semanticscholar.org

Flow Cytometry for Cell Cycle and Apoptosis Analysis (e.g., Annexin V/FITC, JC-1 assays)

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. youtube.com It is extensively used to investigate the effects of compounds like this compound on the cell cycle and the induction of apoptosis (programmed cell death).

Cell Cycle Analysis: Studies have shown that this compound can induce cell cycle arrest in cancer cells. For instance, in MCF-7 breast cancer cells, treatment with this compound led to an arrest at the G2/M phase of the cell cycle. nih.govnih.gov This prevents the cells from proceeding through mitosis, thereby inhibiting proliferation.

Apoptosis Analysis: The Annexin V/FITC assay is a standard flow cytometry-based method to detect apoptosis. youtube.com Annexin V has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium (B1200493) iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Investigations utilizing this assay have revealed that this compound induces apoptosis in a time- and dose-dependent manner. nih.govnih.gov For example, after 72 hours of treatment with 25 µM of this compound, a significant increase in both early and late apoptotic MCF-7 cells was observed. nih.gov

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (72h treatment)
TreatmentEarly Apoptosis (%)Late Apoptosis (%)Reference
ControlNot specifiedNot specified nih.gov
This compound (25 µM)~14~39 nih.gov

Mitochondrial Membrane Potential (JC-1 Assay): The JC-1 assay is employed to assess the health of mitochondria by measuring their membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells, the mitochondrial membrane potential collapses, and JC-1 remains in its monomeric form in the cytoplasm, fluorescing green. Studies have indicated that this compound can trigger the depolarization of the mitochondrial membrane in osteosarcoma cells, suggesting the involvement of the mitochondrial pathway in the induction of apoptosis. semanticscholar.org

Gene Expression Profiling (e.g., Quantitative Real-Time Polymerase Chain Reaction - qRT-PCR)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. nih.govresearchgate.net This methodology has been instrumental in identifying the molecular targets of this compound that are involved in its anticancer effects.

Research has shown that this compound treatment can modulate the expression of genes that regulate apoptosis and the cell cycle. In osteosarcoma cells, this compound was found to upregulate the expression of the pro-apoptotic gene Bax. nih.gov In MCF-7 breast cancer cells, this compound treatment led to the upregulation of p21 and WEE-1, genes involved in cell cycle arrest, and the downregulation of PLK1, a gene that promotes cell cycle progression. nih.gov

Table 3: Modulation of Gene Expression by this compound
GeneFunctionEffect of this compoundCell LineReference
BaxPro-apoptoticUpregulationU-2OS, MG-63 nih.gov
p21Cell cycle arrestUpregulationMCF-7 nih.gov
WEE-1Cell cycle arrestUpregulationMCF-7 nih.gov
PLK1Cell cycle progressionDownregulationMCF-7 nih.gov

Proteome Profiling and Western Blot Analysis for Protein Expression (e.g., Caspase, Cytochrome c, p53)

Western blot analysis is a technique used to detect and quantify specific proteins in a sample. This method is crucial for confirming that the changes in gene expression observed through qRT-PCR translate to changes at the protein level and for investigating the activation of key signaling pathways.

Studies on this compound have revealed its ability to modulate the expression and activation of several key proteins involved in apoptosis and cell cycle control:

p53: The tumor suppressor protein p53 plays a critical role in inducing cell cycle arrest and apoptosis in response to cellular stress. This compound has been shown to upregulate the expression of p53 in MCF-7 cells, which is a key event in its mechanism of action. nih.gov

Cytochrome c: The release of cytochrome c from the mitochondria into the cytoplasm is a critical step in the intrinsic pathway of apoptosis. Increased levels of cytosolic cytochrome c have been observed in cells treated with this compound. nih.gov

Caspases: Caspases are a family of protease enzymes that are central to the execution of apoptosis. This compound treatment has been shown to lead to the activation (cleavage) of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3. nih.govnih.gov The activation of caspase-3 is a hallmark of apoptosis.

Table 4: Effect of this compound on Key Apoptotic and Cell Cycle Proteins
ProteinFunctionEffect of this compoundCell LineReference
p53Tumor suppressorUpregulationMCF-7 nih.gov
Cytochrome cApoptosis initiationIncreased cytosolic levelsMCF-7 nih.gov
Caspase-9Initiator caspaseActivation (cleavage)U-2OS, MG-63, MCF-7 nih.govnih.gov
Caspase-3Executioner caspaseActivation (cleavage)U-2OS, MG-63 nih.gov
BaxPro-apoptotic proteinUpregulationU-2OS, MG-63 nih.gov

Microscopic Morphological Assessment of Cell Death Phenotypes

Microscopic examination of cells following treatment with a compound provides direct visual evidence of its effects. Techniques such as fluorescence microscopy with DNA-binding dyes like acridine (B1665455) orange (AO) and propidium iodide (PI) are used to visualize the morphological hallmarks of apoptosis. nih.gov

AO can permeate both live and dead cells and stains the nucleus green. PI can only enter cells with compromised membranes and stains the nucleus red. This dual staining allows for the differentiation between viable, early apoptotic (bright green nucleus with chromatin condensation), late apoptotic (orange-red nucleus with chromatin condensation), and necrotic (uniformly red nucleus) cells.

Observations of osteosarcoma and breast cancer cells treated with this compound have revealed classic apoptotic morphologies, including: nih.govnih.gov

Cell shrinkage: A reduction in cell volume.

Chromatin condensation: The compaction of nuclear chromatin, which appears as bright green or orange patches within the nucleus.

Membrane blebbing: The formation of protrusions on the cell surface.

These morphological changes, in conjunction with the biochemical data from other assays, provide a comprehensive picture of the apoptotic process induced by this compound.

General Preclinical Research Models for Comprehensive Evaluation (as applicable to chemical compounds)

Following promising in vitro results, the evaluation of a chemical compound like this compound typically progresses to preclinical research models. These models aim to assess the compound's efficacy and behavior in a more complex biological system that better mimics the human body.

A variety of preclinical models are available, each with its own advantages and limitations:

Cell Line-Derived Xenografts (CDX): This is a common preclinical model where human cancer cell lines are injected subcutaneously or orthotopically (into the organ of origin) into immunodeficient mice. nih.gov These models are relatively inexpensive and allow for the rapid assessment of a compound's ability to inhibit tumor growth.

Patient-Derived Xenografts (PDX): In this model, tumor fragments from a patient are directly implanted into immunodeficient mice. mdpi.com PDX models are considered to be more clinically relevant as they better retain the heterogeneity and genetic characteristics of the original human tumor. nih.gov They are valuable for predicting patient response to therapy.

Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to develop tumors that closely resemble human cancers. mdpi.comaacrjournals.org GEMMs are particularly useful for studying the interaction of a compound with the tumor microenvironment and the immune system in an immunocompetent host.

3D Organoid Cultures: These are three-dimensional cell cultures derived from stem cells or patient tissues that self-organize to form structures resembling miniature organs or tumors. nih.gov Organoids can bridge the gap between 2D cell culture and in vivo models, allowing for the study of cell-cell interactions and drug responses in a more physiologically relevant context.

The selection of the most appropriate preclinical model(s) for the comprehensive evaluation of this compound would depend on the specific research questions being addressed, such as its efficacy against a particular cancer type, its interaction with the immune system, or its potential for personalized medicine applications.

Unraveling the Science: No Publicly Available Research on Compound this compound

Despite a comprehensive search of publicly accessible scientific literature and databases, there is currently no information available on the chemical compound designated as "this compound." This suggests that "this compound" may be a novel compound under early-stage investigation, an internal codename for a proprietary substance not yet disclosed in public forums, or a designation that has not yet been disseminated in the scientific community.

Consequently, it is not possible to provide a detailed article on the "Advanced Research Methodologies and Preclinical Model Systems for this compound Investigation" as requested. The specific in vitro and in vivo models, such as three-dimensional (3D) cell culture systems and xenograft models, are highly dependent on the compound's characteristics, its therapeutic target, and the disease context being studied. Without any foundational knowledge of this compound, any attempt to describe its investigation using these advanced models would be purely speculative and lack the scientific accuracy required for this subject matter.

The development of advanced in vitro models, such as organoids or spheroids, is tailored to mimic the specific cellular environment relevant to the compound's mechanism of action. nih.govunivr.it Similarly, the choice and design of in vivo animal models, including xenografts, are contingent on the type of disease the compound is intended to treat, for instance, specific cancer types in oncology research. nih.govnih.gov

Further dissemination of research findings in peer-reviewed journals or presentations at scientific conferences will be necessary before a comprehensive and accurate article on the investigational methodologies for this compound can be compiled. Until such information becomes publicly available, any detailed discussion on this specific compound remains unfounded.

Future Directions in Academic Research on Dk1

Exploration of Additional Biological Targets and Signaling Pathways

Current research indicates that DK1 induces apoptosis in human colon carcinoma cells via a mitochondria-dependent signaling pathway. Furthermore, studies have reported anti-metastatic and anti-angiogenic effects of DK1 in human osteosarcoma cells. nih.govresearchgate.net These findings suggest that DK1 interacts with key components within cellular networks regulating cell survival, death, migration, and angiogenesis.

Future research should focus on identifying the specific molecular targets of DK1. This could involve proteomic screens, affinity chromatography coupled with mass spectrometry, or other target deconvolution strategies to pinpoint the proteins or enzymes that directly bind to or are modulated by DK1. Following target identification, detailed biochemical and cell-based assays are needed to characterize the nature of these interactions (e.g., inhibition, activation, binding affinity).

Beyond the mitochondria-dependent pathway, further investigation is required to map the complete signaling cascades affected by DK1. This includes exploring upstream events that trigger the mitochondria-dependent pathway and downstream consequences of its activation. Given its reported anti-metastatic and anti-angiogenic effects, research should also investigate its influence on pathways involved in cell adhesion, epithelial-mesenchymal transition (EMT), and vascular endothelial growth factor (VEGF) signaling, among others. Understanding the interplay between these pathways will provide a clearer picture of DK1's multifaceted biological impact.

Investigation of DK1 in Novel Preclinical Disease Models

Preclinical evaluation of DK1 has primarily utilized in vitro cell line models, specifically human colon carcinoma and osteosarcoma cells. nih.govresearchgate.net To assess the translational potential of DK1, future research must extend to more complex and physiologically relevant preclinical disease models.

Novel in vitro models, such as three-dimensional (3D) cell cultures, spheroids, and organoids, offer a more accurate representation of the tumor microenvironment and cellular heterogeneity compared to traditional two-dimensional (2D) cell cultures. Utilizing organoid models derived from various cancer types could help determine if DK1's efficacy is restricted to specific cancer lineages or if it possesses broader activity.

Furthermore, in vivo studies using animal models are crucial for evaluating DK1's efficacy in a complex biological system. Patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunocompromised mice, are particularly valuable as they retain many characteristics of the original human tumor, including heterogeneity and stromal interactions. researchgate.net Investigating DK1 in PDX models of colon carcinoma, osteosarcoma, and potentially other cancers could provide insights into its anti-tumor activity, effects on metastasis, and impact on the tumor microenvironment in a living system. Beyond cancer, if future target identification studies reveal interactions with pathways relevant to other diseases, preclinical models for those conditions should also be explored.

Advanced Mechanistic Studies on DK1's Cellular Interactions

Delving deeper into the cellular interactions of DK1 is essential for understanding its mechanism of action at a granular level. While mitochondria-dependent apoptosis has been identified, the precise sequence of events and the molecular players involved warrant further detailed investigation.

Advanced mechanistic studies could employ techniques such as live-cell imaging to track DK1's cellular uptake, intracellular localization, and movement within the cell. Investigating its interaction with specific organelles, particularly mitochondria, using techniques like subcellular fractionation and targeted microscopy, can elucidate how it triggers the apoptotic pathway.

Studies on cell cycle progression could reveal if DK1 induces cell cycle arrest, and at which phase, contributing to its anti-proliferative effects, a mechanism observed with other compounds in cancer cells. Furthermore, detailed analysis of its impact on key cellular processes like migration, invasion, and angiogenesis using advanced in vitro assays (e.g., transwell assays, tube formation assays) can provide mechanistic insights into its anti-metastatic and anti-angiogenic properties. nih.govresearchgate.net Techniques like proteomics and transcriptomics before and after DK1 treatment can help identify global changes in protein and gene expression, revealing affected pathways and potential resistance mechanisms.

Development of Novel Research Methodologies for DK1 Efficacy and Selectivity Assessment

The advancement of DK1 research necessitates the development and application of novel methodologies for assessing its efficacy and selectivity with high precision and throughput.

High-throughput screening (HTS) methodologies can be adapted to screen libraries of compounds in combination with DK1 to identify synergistic interactions, potentially leading to more effective therapeutic strategies. Developing reporter cell lines where the activation or inhibition of DK1-affected pathways triggers a measurable signal could facilitate rapid assessment of compound activity and pathway modulation.

Assessing the selectivity of DK1 is paramount to minimize potential off-target effects. Developing co-culture systems with both cancer cells and relevant healthy cell types can provide a more accurate assessment of DK1's differential toxicity. nih.gov Utilizing advanced imaging techniques and cellular assays that can distinguish between different cell populations within a mixed culture will be crucial for such assessments.

Furthermore, computational approaches, such as bioinformatics and cheminformatics, can play a significant role. In silico modeling can predict potential off-targets based on DK1's structure, guide the design of analogs with improved selectivity, and analyze complex biological data generated from experimental studies. The development and application of organ-on-a-chip technology could provide a platform for evaluating DK1's effects on multiple interacting tissue types in a controlled microfluidic environment, offering a more integrated assessment of efficacy and potential systemic effects.

Summary of Known Research Findings on DK1 (Curcumin Analog)

Activity / EffectModel SystemKey FindingSource
Apoptosis InductionHuman Colon Carcinoma Cell LinesOccurs via a mitochondria-dependent signaling pathway
Anti-metastatic EffectsHuman Osteosarcoma CellsObserved in in vitro studies nih.govresearchgate.net
Anti-angiogenic EffectsHuman Osteosarcoma CellsObserved in in vitro studies nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How to formulate a hypothesis-driven research question for studying DK-1-150?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:

  • Feasibility: Ensure access to this compound synthesis protocols and analytical tools.
  • Novelty: Identify gaps in existing literature (e.g., unexplored mechanisms or applications).
  • Relevance: Align with broader goals like therapeutic potential or material science advancements .
    • Table 1 : Common Research Question Frameworks
FrameworkKey ComponentsApplication Example
FINERFeasibility, Novelty"Is this compound’s anti-inflammatory effect reproducible in in vivo models?"
PICOIntervention, Outcome"How does this compound (intervention) compare to Compound X (comparison) in reducing tumor growth (outcome)?"

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls (e.g., known inhibitors for bioactivity assays).
  • Sample Size : Use power analysis to determine statistically significant sample sizes (e.g., n ≥ 3 for biochemical assays).
  • Blinding : Implement single/double-blinding in pharmacological studies to reduce bias.
  • Refer to standardized protocols (e.g., ICH guidelines) for synthesis and characterization .

Q. How to select appropriate characterization techniques for this compound?

  • Methodological Answer : Prioritize techniques based on research objectives:

  • Purity : HPLC (>95% purity threshold) .
  • Structural Confirmation : NMR, X-ray crystallography .
  • Bioactivity : Dose-response curves (IC₅₀/EC₅₀ calculations) .
    • Table 2 : Characterization Techniques for this compound
TechniquePurposeExample Parameters
HPLCPurityRetention time, peak area
NMRStructureδ (ppm) values, coupling constants
LC-MSMass verificationm/z ratio, fragmentation patterns

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity data?

  • Methodological Answer :

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme activity vs. cell viability).
  • Contextual Analysis : Assess experimental conditions (e.g., pH, temperature, solvent effects) that may alter outcomes.
  • Statistical Re-evaluation : Apply robust tests (e.g., ANOVA with post-hoc correction) to confirm significance thresholds .

Q. What strategies optimize this compound’s pharmacokinetic (PK) parameters in preclinical studies?

  • Methodological Answer :

  • Dose Escalation : Use staggered dosing in animal models to identify toxicity thresholds.
  • Compartmental Modeling : Apply PK/PD modeling (e.g., non-linear mixed-effects modeling) to predict absorption/distribution.
  • Metabolite Tracking : Utilize LC-MS/MS to identify metabolic pathways and stability issues .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC or TMT labeling for protein interaction mapping.
  • Network Analysis : Use tools like STRING or Cytoscape to visualize pathway crosstalk .

Data Analysis & Reporting

Q. How to ensure rigorous statistical analysis for this compound datasets?

  • Methodological Answer :

  • Preprocessing : Normalize data (e.g., z-scores for gene expression).
  • Hypothesis Testing : Apply Bonferroni correction for multiple comparisons.
  • Visualization : Use Prism or R/ggplot2 for clarity in dose-response curves .

Q. What are the best practices for reporting this compound’s experimental results?

  • Methodological Answer :

  • Structured Reporting : Follow AIMRAD (Abstract, Introduction, Methods, Results, and Discussion) format.
  • Reproducibility : Include raw data in supplementary files (e.g., NMR spectra, assay plates).
  • Ethical Compliance : Disclose conflicts of interest and animal/human ethics approvals .

Tables for Advanced Methodologies

Table 3 : Statistical Methods for Contradictory Data Analysis

ScenarioMethodApplication Example
OutliersGrubbs’ testRemove anomalous HPLC readings
Batch EffectsPCACorrect for instrument variability
Non-linear TrendsLOESS regressionModel dose-response saturation

Table 4 : Multi-omics Integration Workflow

StepTool/PlatformOutput
Data AcquisitionIllumina HiSeq, Orbitrap FusionRaw reads, spectral counts
IntegrationMetaCore, Ingenuity Pathway AnalysisPathway enrichment scores
ValidationCRISPR-Cas9 knockoutsFunctional confirmation of targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DK-1-150
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DK-1-150

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.